molecular formula C22H18ClN5O3S B3680697 5-chloro-2-methoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

5-chloro-2-methoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

Cat. No.: B3680697
M. Wt: 467.9 g/mol
InChI Key: NVELDAWMNKUZRK-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, methoxy groups, and a benzotriazole moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the carbamothioyl linkage under specific reaction conditions, such as the use of thionyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the chloro group can result in various substituted benzamides .

Scientific Research Applications

5-chloro-2-methoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzotriazole moiety can also interact with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-2-methoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide apart from similar compounds is the presence of the benzotriazole moiety, which imparts unique chemical and biological properties. This moiety enhances its potential as a ligand for metal ions and its ability to interact with specific enzymes and receptors .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3S/c1-30-16-7-5-15(6-8-16)28-26-18-9-4-14(12-19(18)27-28)24-22(32)25-21(29)17-11-13(23)3-10-20(17)31-2/h3-12H,1-2H3,(H2,24,25,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVELDAWMNKUZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-2-methoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
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5-chloro-2-methoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

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